Mélanine

Vue d'ensemble

Description

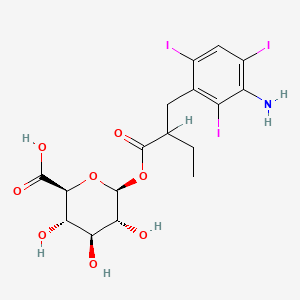

La mélanine est un pigment biologique foncé présent dans la peau, les cheveux, les plumes, les écailles, les yeux et certaines membranes internes des humains et d’autres animaux. Elle se forme comme produit final du métabolisme de l’acide aminé tyrosine. La this compound est produite dans des cellules spécialisées appelées mélanocytes et est responsable de la pigmentation de la peau, des cheveux et des yeux. Il existe plusieurs types de this compound, notamment l’euthis compound, la phéothis compound et la neurothis compound .

Applications De Recherche Scientifique

Melanin has a wide range of scientific research applications due to its unique properties. In chemistry, melanin is studied for its redox properties and its ability to act as a natural antioxidant. In biology, melanin is researched for its role in protecting cells from ultraviolet radiation and oxidative stress. In medicine, melanin is explored for its potential use in treating neurodegenerative disorders such as Parkinson’s disease. In industry, melanin is used in the development of photoprotective materials and as a natural colorant in cosmetics and food products .

Mécanisme D'action

La mélanine exerce ses effets par le biais de divers mécanismes. Dans la peau, la this compound absorbe les rayonnements ultraviolets et les dissipe sous forme de chaleur, protégeant les cellules de la peau des dommages à l’ADN. Dans le cerveau, la neurothis compound se lie aux métaux toxiques et à d’autres substances nocives, les empêchant d’endommager les neurones. Les cibles moléculaires et les voies impliquées dans les effets protecteurs de la this compound comprennent le récepteur 1 de la mélanocortine (MC1R) et l’enzyme tyrosinase .

Analyse Biochimique

Biochemical Properties

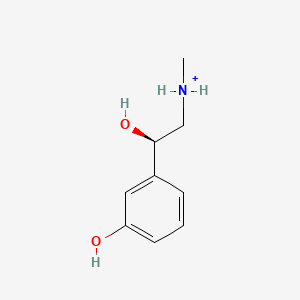

Melanin participates in various biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes involved in melanin synthesis is tyrosinase, which catalyzes the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone. Dopaquinone undergoes further reactions to form eumelanin or pheomelanin, depending on the presence of cysteine. Melanin also interacts with proteins such as melanocortin 1 receptor (MC1R), which regulates melanin production and distribution. Additionally, melanin can bind to metal ions, influencing their bioavailability and detoxification .

Cellular Effects

Melanin exerts various effects on different cell types and cellular processes. In melanocytes, melanin synthesis is tightly regulated by signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. Melanin influences cell function by modulating gene expression and cellular metabolism. For instance, melanin can protect keratinocytes from ultraviolet radiation-induced DNA damage by absorbing and dissipating the radiation energy. In neurons, neuromelanin plays a role in protecting cells from oxidative stress and neurotoxins .

Molecular Mechanism

The molecular mechanism of melanin’s action involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Melanin can bind to and sequester metal ions, reducing their availability for catalyzing harmful oxidative reactions. It also interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage. Melanin’s ability to absorb ultraviolet radiation and convert it into harmless heat is another crucial protective mechanism. Additionally, melanin can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of melanin can change over time due to its stability and degradation. Melanin is generally stable, but its degradation can occur under certain conditions, such as prolonged exposure to strong acids or bases. Long-term studies have shown that melanin can have lasting protective effects on cellular function, particularly in shielding cells from oxidative stress and radiation damage. In vitro and in vivo studies have demonstrated that melanin’s protective effects can persist over extended periods, contributing to cellular resilience .

Dosage Effects in Animal Models

The effects of melanin vary with different dosages in animal models. At low doses, melanin can provide protective benefits, such as reducing oxidative stress and enhancing cellular resilience. At high doses, melanin may exhibit toxic or adverse effects, potentially due to the accumulation of metal ions or the generation of excessive ROS. Threshold effects have been observed, where a certain concentration of melanin is required to achieve protective benefits without inducing toxicity .

Metabolic Pathways

Melanin is involved in several metabolic pathways, including those related to its synthesis and degradation. The key enzymes in melanin synthesis are tyrosinase, tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). These enzymes catalyze the conversion of tyrosine to melanin through a series of oxidation and polymerization reactions. Melanin can also influence metabolic flux by interacting with other metabolic pathways, such as those involved in antioxidant defense and metal ion homeostasis .

Transport and Distribution

Melanin is transported and distributed within cells and tissues through various mechanisms. In melanocytes, melanin is synthesized in specialized organelles called melanosomes, which are then transported to keratinocytes in the skin. This transfer is mediated by proteins such as Rab27a and myosin Va. Melanin can also bind to transporters and binding proteins, influencing its localization and accumulation in different tissues. The distribution of melanin within cells and tissues is crucial for its protective functions .

Subcellular Localization

The subcellular localization of melanin is essential for its activity and function. Melanin is primarily localized in melanosomes within melanocytes, where it is synthesized and stored. Targeting signals and post-translational modifications direct melanin to specific compartments or organelles. For example, neuromelanin is localized in the lysosomes of dopaminergic neurons, where it plays a role in protecting cells from oxidative stress and neurotoxins. The precise localization of melanin within cells is critical for its protective and functional roles .

Méthodes De Préparation

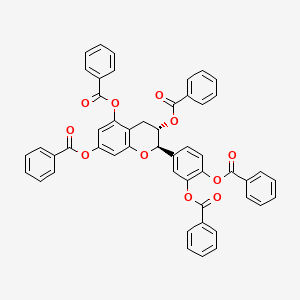

Voies de Synthèse et Conditions de Réaction : La mélanine peut être synthétisée par oxydation de la tyrosine, suivie d’une polymérisation. Le processus comprend plusieurs étapes, notamment l’hydroxylation de la tyrosine pour former la dihydroxyphénylalanine (DOPA), l’oxydation de la DOPA en dopaquinone, et la polymérisation subséquente de la dopaquinone pour former la this compound .

Méthodes de Production Industrielle : La production industrielle de this compound implique souvent l’utilisation de micro-organismes tels que les bactéries et les champignons. Ces micro-organismes sont cultivés dans des conditions spécifiques pour produire de la this compound, qui est ensuite extraite et purifiée. L’utilisation de micro-organismes génétiquement modifiés a également été explorée pour améliorer la production de this compound .

Analyse Des Réactions Chimiques

Types de Réactions : La mélanine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. L’oxydation de la tyrosine en DOPA et en dopaquinone est une étape clé dans la synthèse de la this compound. La this compound peut également subir des réactions redox, où elle peut agir à la fois comme oxydant et comme réducteur .

Réactifs et Conditions Communs : Les réactifs courants utilisés dans la synthèse de la this compound comprennent la tyrosine, la DOPA et la dopaquinone. Les réactions se produisent généralement dans des conditions enzymatiques, la tyrosinase étant une enzyme clé impliquée dans le processus .

Produits Principaux : Les principaux produits formés à partir de la synthèse de la this compound comprennent l’euthis compound, qui est un pigment brun à noir, et la phéothis compound, qui est un pigment rouge à jaune. La neurothis compound est un autre type de this compound présent dans le cerveau .

4. Applications de la Recherche Scientifique

La this compound possède un large éventail d’applications de recherche scientifique en raison de ses propriétés uniques. En chimie, la this compound est étudiée pour ses propriétés redox et sa capacité à agir comme antioxydant naturel. En biologie, la this compound est étudiée pour son rôle dans la protection des cellules contre les rayonnements ultraviolets et le stress oxydatif. En médecine, la this compound est explorée pour son utilisation potentielle dans le traitement de troubles neurodégénératifs tels que la maladie de Parkinson. Dans l’industrie, la this compound est utilisée dans le développement de matériaux photoprotecteurs et comme colorant naturel dans les cosmétiques et les produits alimentaires .

Comparaison Avec Des Composés Similaires

La mélanine est unique par rapport à d’autres composés similaires en raison de sa structure polymérique complexe et de sa capacité à subir des réactions redox. Les composés similaires comprennent les proanthocyanidines, qui sont des pigments végétaux aux propriétés antioxydantes, et la polydopamine, un polymère synthétique de type this compound utilisé dans les applications biomédicales. La capacité de la this compound à protéger contre les rayonnements ultraviolets et le stress oxydatif la distingue de ces autres composés .

Composés Similaires :

- Proanthocyanidines

- Polydopamine

- Catéchols

- Dihydroxynphtalène

- Acide 4-hydroxyphénylacétique

- Tétrahydroxynphtalène

- Acide caféique

- Protocatéchualdéhyde

Propriétés

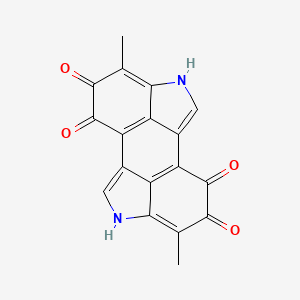

IUPAC Name |

6,14-dimethyl-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(17),2,5,9(18),10,13-hexaene-7,8,15,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O4/c1-5-13-9-7(3-19-13)12-10-8(11(9)17(23)15(5)21)4-20-14(10)6(2)16(22)18(12)24/h3-4,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMBMVFBXHLACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C4=CNC5=C(C(=O)C(=O)C(=C45)C3=CN2)C)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001278 | |

| Record name | Melanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

8049-97-6 | |

| Record name | Melanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melanins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-7-[(1R,2R,3R)-2-[(E)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1238528.png)

![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)

![[(6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-6,10,14,18,22,26,30,34,38-nonaenyl] dihydrogen phosphate](/img/structure/B1238534.png)